molecular formula C19H21NO4 B2513044 (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide CAS No. 496779-59-0

(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide

Cat. No. B2513044
CAS RN: 496779-59-0
M. Wt: 327.38
InChI Key: WJFUXGRODITZIT-ZRDIBKRKSA-N
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Description

(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide is a chemical compound that has garnered interest in the scientific community due to its potential therapeutic properties. This compound belongs to the class of amides and is commonly referred to as DMEPPE.

Scientific Research Applications

  • Synthesis and Structural Characterization :

    • Tayade and Waghmare (2016) described the synthesis and characterization of a series of compounds structurally related to (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide. Their research involved isomerization processes and spectral characterizations of the synthesized compounds (Tayade & Waghmare, 2016).
    • Moskvina, Shilin, and Khilya (2015) conducted studies on the condensation reactions of compounds similar to (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide. They explored the formation of isoflavones and various heterocycles through these reactions, demonstrating the compound's versatility in chemical synthesis (Moskvina, Shilin, & Khilya, 2015).
  • Biological Properties and Potential Applications :

    • Sulpizio et al. (2016) synthesized and characterized several 2'-aminochalcone derivatives, closely related to the compound of interest. They investigated their antioxidant activity, indicating potential applications in areas requiring oxidative stress mitigation (Sulpizio et al., 2016).
    • Almeida-Neto et al. (2020) conducted an in silico study on 4′-acetamidechalcones, closely related to the compound , assessing their potential interactions with protein targets in SARS-CoV-2. This suggests possible antiviral applications of such compounds (Almeida-Neto et al., 2020).
  • Pharmacological Research :

    • Riva et al. (2021) identified a compound structurally similar to (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide as a potent inhibitor of Zika virus replication, highlighting its potential in antiviral drug development (Riva et al., 2021).

properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-24-17-8-6-5-7-16(17)20-19(21)12-10-14-9-11-15(22-2)13-18(14)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFUXGRODITZIT-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide

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